

Panclicin B: A Technical Overview of its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Panclicin B*

Cat. No.: *B15577725*

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Introduction

Panclicin B is a naturally occurring inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats. Isolated from *Streptomyces* sp. NR 0619, **Panclicin B** belongs to a class of compounds that are analogues of tetrahydrolipstatin (THL), a well-known lipase inhibitor.[1][2] As a member of the "alanine-type" panclicins, it is structurally distinguished from the more potent "glycine-type" members of the same family.[2] This document provides a detailed examination of the chemical structure and stereochemistry of **Panclicin B**, based on available scientific literature.

Chemical Structure and Properties

The definitive structure of **Panclicin B** was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[3] **Panclicin B** is characterized by a core β -lactone ring, a feature essential for its biological activity.[3] The general structure of panclicins consists of this reactive lactone fused to a lipid side chain, with an amino acid-containing ester group at another position. In the case of **Panclicin B**, this amino acid is alanine.

General Chemical Features of **Panclicin B**:

Feature	Description
Molecular Class	Polyketide
Core Structure	β -lactone
Key Functional Groups	Ester, Amide, Alkyl chains
Amino Acid Moiety	Alanine

Stereochemistry

The stereochemical configuration of **Panclicin B** has been determined through chiral High-Performance Liquid Chromatography (HPLC) analysis of its hydrolysates and by applying the modified Mosher's method to a derivative of the related Panclicin A.[3] The stereochemistry of the β -lactone ring is particularly critical for its inhibitory specificity towards pancreatic lipase. The (2S, 3S) configuration of the β -lactone ring is known to impart specificity for pancreatic lipase inhibition.[2]

Due to the limitations in accessing the primary full-text publication, a definitive 2D/3D structural representation with all stereocenters explicitly assigned for **Panclicin B** cannot be provided at this time.

Quantitative Data

Panclicin B exhibits potent inhibitory activity against porcine pancreatic lipase, with a reported IC₅₀ value of 2.6 μ M.[4] This inhibitory action is irreversible, a characteristic shared with other β -lactone-containing lipase inhibitors.[2][4]

Inhibitory Activity of **Panclicin B**:

Enzyme	IC ₅₀	Inhibition Type
Porcine Pancreatic Lipase	2.6 μ M	Irreversible

Detailed NMR spectral data, including ¹H and ¹³C chemical shifts and coupling constants, are contained within the primary literature but are not available in the public domain abstracts and reviews accessed for this guide.

Experimental Protocols

The structural elucidation of **Panclicin B** involved a series of detailed experimental procedures, as outlined in the primary scientific literature.

Isolation and Purification

The initial step involved the fermentation of *Streptomyces* sp. NR 0619, followed by extraction and chromatographic purification of the panclicin complex. Separation of the individual panclicins, including **Panclicin B**, was achieved through further chromatographic techniques.

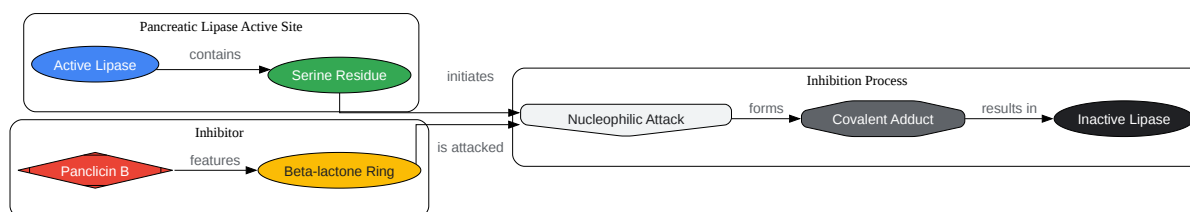
Structure Determination

- **NMR Spectroscopy:** One- and two-dimensional NMR experiments (e.g., ^1H -NMR, ^{13}C -NMR, COSY, HMQC, HMBC) were employed to determine the planar structure and relative stereochemistry of **Panclicin B**.
- **Mass Spectrometry:** Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and elemental composition of the molecule.
- **Chiral HPLC:** The absolute stereochemistry of the alanine moiety was determined by chiral HPLC analysis of the hydrolysate of **Panclicin B**.
- **Modified Mosher's Method:** The absolute stereochemistry of a key hydroxyl group was determined by the modified Mosher's method, likely performed on a derivative of the more abundant Panclicin A and extrapolated to **Panclicin B**.

A detailed, step-by-step protocol for these experiments is not available in the accessed literature.

Mechanism of Action

Panclicin B functions as an irreversible inhibitor of pancreatic lipase. The proposed mechanism involves the nucleophilic attack of the catalytic serine residue in the active site of the lipase on the electrophilic carbonyl of the β -lactone ring of **Panclicin B**. This results in the formation of a stable, covalent acyl-enzyme intermediate, rendering the enzyme inactive.



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